Cas no 478063-82-0 (2-[4-(4-CHLOROPHENYL)-2-METHYL-3-OXO-1,2,4-OXADIAZOLAN-5-YL]-N,N-DIISOPROPYLACETAMIDE)
2-[4-(4-CHLOROPHENYL)-2-METHYL-3-OXO-1,2,4-OXADIAZOLAN-5-YL]-N,N-DIISOPROPYLACETAMIDE Chemical and Physical Properties
Names and Identifiers
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- 2-[4-(4-CHLOROPHENYL)-2-METHYL-3-OXO-1,2,4-OXADIAZOLAN-5-YL]-N,N-DIISOPROPYLACETAMIDE
- 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N,N-bis(propan-2-yl)acetamide
- 1,2,4-Oxadiazolidine-5-acetamide, 4-(4-chlorophenyl)-2-methyl-N,N-bis(1-methylethyl)-3-oxo-
- 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N,N-di(propan-2-yl)acetamide
- CDS1_001590
- Bionet1_004134
- Oprea1_260935
- MLS000721188
- DivK1c_002630
- HMS580K16
- HMS2701P13
- SMR000335614
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- Inchi: 1S/C17H24ClN3O3/c1-11(2)20(12(3)4)15(22)10-16-21(17(23)19(5)24-16)14-8-6-13(18)7-9-14/h6-9,11-12,16H,10H2,1-5H3
- InChI Key: ZJSPJZXRWZLMGQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C(N(C)OC1CC(N(C(C)C)C(C)C)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 456
- XLogP3: 2.9
- Topological Polar Surface Area: 53.1
2-[4-(4-CHLOROPHENYL)-2-METHYL-3-OXO-1,2,4-OXADIAZOLAN-5-YL]-N,N-DIISOPROPYLACETAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670164-1mg |
2-(4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl)-N,N-diisopropylacetamide |
478063-82-0 | 98% | 1mg |
¥499 | 2023-04-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00882833-1g |
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N,N-bis(propan-2-yl)acetamide |
478063-82-0 | 90% | 1g |
¥2394.0 | 2024-04-18 | |
| Ambeed | A926986-1g |
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N,N-bis(propan-2-yl)acetamide |
478063-82-0 | 90% | 1g |
$348.0 | 2025-04-19 |
2-[4-(4-CHLOROPHENYL)-2-METHYL-3-OXO-1,2,4-OXADIAZOLAN-5-YL]-N,N-DIISOPROPYLACETAMIDE Suppliers
2-[4-(4-CHLOROPHENYL)-2-METHYL-3-OXO-1,2,4-OXADIAZOLAN-5-YL]-N,N-DIISOPROPYLACETAMIDE Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-[4-(4-CHLOROPHENYL)-2-METHYL-3-OXO-1,2,4-OXADIAZOLAN-5-YL]-N,N-DIISOPROPYLACETAMIDE
Compound CAS No. 478063-82-0: A Comprehensive Overview
The compound with CAS No. 478063-82-0, known as 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide, is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising properties, which have been extensively studied in recent research.
The oxadiazolane ring system in this compound plays a pivotal role in its reactivity and stability. Oxadiazolanes are known for their ability to participate in various chemical transformations, making them valuable in organic synthesis. The presence of the 4-chlorophenyl group introduces electronic effects that can modulate the compound's reactivity, while the diisopropylamide moiety contributes to its solubility and stability in organic solvents.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced materials. For instance, researchers have explored its use in the development of novel polymers with enhanced thermal stability and mechanical properties. The oxadiazolane core has been shown to facilitate cross-linking reactions, leading to materials with improved durability under harsh conditions.
In addition to its material science applications, this compound has also been investigated for its role in catalytic processes. The diisopropylamide group acts as a strong base, enabling the compound to function as an effective catalyst in certain organic reactions. This property has been leveraged in the synthesis of complex molecules, including pharmaceutical intermediates and agrochemical agents.
The synthesis of 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include the formation of the oxadiazolane ring through cyclization reactions and subsequent functionalization to introduce the diisopropylamide group. The reaction conditions are carefully optimized to ensure high yields and purity of the final product.
From a physical chemistry perspective, this compound exhibits interesting properties such as high thermal stability and moderate solubility in organic solvents. These characteristics make it suitable for use in high-throughput screening processes and other demanding chemical environments. Recent advancements in analytical techniques have allowed for precise characterization of its molecular structure and dynamic behavior.
Looking ahead, the potential applications of this compound are vast and varied. Its role as a building block in drug discovery is particularly promising, with ongoing research exploring its utility as a scaffold for developing bioactive molecules. Additionally, its compatibility with green chemistry principles makes it an attractive candidate for sustainable chemical processes.
In conclusion, CAS No. 478063-82-0 represents a cutting-edge chemical entity with multifaceted applications across various fields. Its unique structure, combined with recent research findings, underscores its importance as a valuable tool in modern chemistry. As scientific understanding continues to evolve, this compound is expected to play an increasingly significant role in both academic and industrial settings.
478063-82-0 (2-[4-(4-CHLOROPHENYL)-2-METHYL-3-OXO-1,2,4-OXADIAZOLAN-5-YL]-N,N-DIISOPROPYLACETAMIDE) Related Products
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